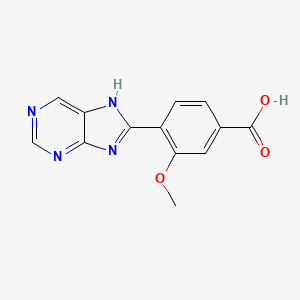

3-Methoxy-4-(1H-purin-8-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89469-09-0 |

|---|---|

Molecular Formula |

C13H10N4O3 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

3-methoxy-4-(7H-purin-8-yl)benzoic acid |

InChI |

InChI=1S/C13H10N4O3/c1-20-10-4-7(13(18)19)2-3-8(10)11-16-9-5-14-6-15-12(9)17-11/h2-6H,1H3,(H,18,19)(H,14,15,16,17) |

InChI Key |

VSQNFMDYIRSNSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=NC3=NC=NC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 4 1h Purin 8 Yl Benzoic Acid and Analogs

Retrosynthetic Analysis of the 3-Methoxy-4-(1H-purin-8-yl)benzoic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.orgnumberanalytics.com For this compound, the most logical disconnection is at the carbon-carbon bond between the C-8 position of the purine (B94841) ring and the C-4 position of the benzoic acid ring.

This primary disconnection suggests two key synthons: an electrophilic purine derivative and a nucleophilic benzoic acid derivative, or vice versa. The most common and practical approach involves a halogenated purine (e.g., an 8-halopurine) as the electrophilic partner and an organometallic benzoic acid derivative (e.g., a boronic acid) as the nucleophilic partner. This strategy leverages the reliability and functional group tolerance of modern cross-coupling reactions.

The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Key Disconnection (C-C bond): Leads to an 8-substituted purine and a 4-substituted 3-methoxybenzoic acid.

Precursors:

An 8-halopurine (e.g., 8-bromopurine or 8-chloropurine).

A 4-organometallic-3-methoxybenzoic acid derivative (e.g., 4-(dihydroxyboryl)-3-methoxybenzoic acid).

This approach breaks down the complex synthesis into more manageable steps: the synthesis of the functionalized benzoic acid moiety and the synthesis of the 8-halopurine core, followed by their strategic coupling. heighpubs.org

Synthesis of the 3-Methoxybenzoic Acid Moiety

The 3-methoxybenzoic acid portion of the target molecule must be functionalized at the C-4 position to enable coupling with the purine ring. A common precursor for this is methyl 4-formyl-3-methoxybenzoate, which can be derived from more basic starting materials like 3-methoxy-4-hydroxybenzoic acid. nih.govnih.gov

A typical synthetic sequence involves:

Esterification: The carboxylic acid of a starting material like 3-hydroxy-4-methylbenzoic acid is protected, often as a methyl ester, using reagents like thionyl chloride in methanol. researchgate.net

Methylation: If starting from a hydroxybenzoic acid, the phenolic hydroxyl group can be methylated using dimethyl sulfate (B86663) under basic conditions. google.com

Functionalization at C-4: To introduce a handle for cross-coupling, a precursor like 4-methyl-3-methoxybenzonitrile can undergo bromination with N-bromosuccinimide (NBS) to form 4-(dibromomethyl)-3-methoxybenzonitrile. Subsequent hydrolysis with silver nitrate (B79036) yields the aldehyde, 4-formyl-3-methoxybenzonitrile. chemicalbook.comenantilabs.com This aldehyde can then be converted into a boronic acid or other organometallic species required for the coupling step.

Alternative starting materials include 4-formyl-3-hydroxybenzoic acid, which can be esterified using thionyl chloride in methanol. The synthesis of 4-methoxybenzoic acid can also be achieved through the oxidation of p-methoxy toluene. chemicalbook.com

Synthetic Routes to Functionalized 8-Substituted Purine Systems

The purine core must be functionalized at the C-8 position to act as a coupling partner. The most common precursor is an 8-halopurine, typically 8-bromo or 8-chloropurine.

Nucleophilic Aromatic Substitution on Halogenated Purines

While the target molecule is formed via a C-C bond, it is relevant to note that nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing purine rings, especially at the C-6 position. libretexts.orgresearchgate.net The reactivity of halopurines towards nucleophiles is position-dependent, with the C-6 and C-8 positions being the most susceptible to substitution. researchgate.netresearchgate.net SNAr reactions occur when the aromatic ring is activated by electron-withdrawing groups, and they proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. nih.govlibretexts.org For instance, 6-chloropurine (B14466) derivatives react readily with various nucleophiles, including amines and phenols. researchgate.net

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation at Purine C-8

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond at the C-8 position of the purine scaffold. researchgate.net The Suzuki-Miyaura coupling is particularly effective, reacting an 8-halopurine with an arylboronic acid. researchgate.netyoutube.com

The synthesis of the required 8-halopurine precursors can be achieved through several methods:

Direct Bromination: Purine and its derivatives can be brominated at the C-8 position using bromine in various solvents like acetic acid or water. rsc.org

Lithiation and Halogenation: A more targeted approach involves the lithiation of a protected purine at the C-8 position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with an electrophilic bromine source such as 1,2-dibromotetrachloroethane (B50365) (BrCCl₂CCl₂Br). researchgate.nettandfonline.com This method is particularly useful when direct bromination is not feasible due to sensitive functional groups elsewhere in the molecule. researchgate.net

| Method | Reagents | Substrate Example | Typical Yield | Reference |

| Direct Bromination | Br₂ in H₂O | 6-Chloropurine | Good | researchgate.net |

| Lithiation-Bromination | 1. LDA, THF, -78 °C2. BrCCl₂CCl₂Br | 9-Benzylpurine | Excellent | researchgate.nettandfonline.com |

Coupling Reactions for the Formation of the this compound Linkage

The final and key step in the synthesis is the formation of the C-C bond linking the two primary fragments. The Suzuki-Miyaura cross-coupling reaction is the predominant method for this transformation. lookchem.comresearchgate.net

The reaction typically involves:

Reactants: An 8-halopurine (e.g., 8-bromopurine) and a (3-methoxy-4-(methoxycarbonyl)phenyl)boronic acid.

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand. youtube.com

Base: An inorganic base like potassium carbonate or sodium carbonate is required to activate the boronic acid. youtube.com

Solvent: A mixture of an organic solvent (like DME or toluene) and water is often used. researchgate.net

The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired biaryl linkage and regenerate the palladium(0) catalyst. youtube.com Following the coupling, a final hydrolysis step is necessary to convert the benzoate (B1203000) ester into the target benzoic acid.

Analogous Synthetic Approaches for Related Purine-Benzoic Acid Conjugates

The synthetic strategies outlined are broadly applicable to a wide range of purine-aryl conjugates. The versatility of the Suzuki-Miyaura coupling allows for the use of various substituted halopurines and arylboronic acids, enabling the synthesis of a diverse library of analogs. researchgate.net For example, 6-chloropurines can be coupled with different arylboronic acids to generate 6-arylpurine derivatives. lookchem.com Similarly, other cross-coupling reactions like the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can also be employed for C-C bond formation at the purine core, providing alternative routes to the target scaffold and its analogs. researchgate.net

Derivatization and Analog Synthesis Strategies for Structure-Activity Relationship Studies of this compound

The exploration of the chemical space around a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationships (SAR) that govern its biological activity. For a molecule such as this compound, a systematic derivatization and analog synthesis strategy would be crucial to optimize its properties. This involves modifying specific regions of the molecule to probe interactions with its biological target and to improve its pharmacological profile. The core structure of this compound offers several key positions for chemical modification: the purine ring, the benzoic acid moiety, and the methoxy (B1213986) group.

A general approach to the synthesis of 8-arylpurines can involve the coupling of a halogenated purine with an appropriate aryl partner. Various aryl-substituted purine derivatives have been synthesized through methods like the direct arylation of halopurines. researchgate.net

Modifications of the Purine Moiety

The purine ring system is a versatile scaffold that allows for substitutions at multiple positions. For SAR studies of this compound, derivatization of the purine would be a primary focus.

Substitution at the N9 position: The N9 position of the purine ring is a common site for modification in many biologically active purine derivatives. Alkylation, arylation, or the introduction of more complex side chains at this position can significantly influence the compound's interaction with its target. For instance, the introduction of polyhydroxyalkyl groups at the N9 position has been explored for other purine analogs. nih.gov

Substitution at other positions of the purine ring (e.g., C2, C6): The C2 and C6 positions of the purine ring are also amenable to modification. Introducing different functional groups such as amino, alkyl, or halogen moieties can provide insights into the steric and electronic requirements of the binding pocket.

Modifications of the Benzoic Acid Moiety

The benzoic acid portion of the molecule provides another avenue for extensive derivatization to probe SAR.

Amide and Ester Formation: The carboxylic acid group is a key functional handle for creating a library of analogs. Conversion of the carboxylic acid to a variety of amides and esters is a standard medicinal chemistry tactic. This not only explores hydrogen bonding interactions but also modulates the compound's physicochemical properties, such as solubility and cell permeability. For example, in the development of inhibitors of the presynaptic choline (B1196258) transporter, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized from the corresponding benzoic acid to explore SAR. nih.gov

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres, such as tetrazoles or hydroxamic acids. These groups can mimic the acidity and hydrogen bonding capabilities of the carboxylic acid while potentially offering advantages in terms of metabolic stability or target engagement.

Alteration of the Substitution Pattern on the Benzene (B151609) Ring: The positions and nature of the substituents on the phenyl ring are critical determinants of activity. While the parent compound has a methoxy group at the 3-position, analogs with different substituents at this position, or with additional substituents on the ring, would be synthesized. For instance, the synthesis of the drug bosutinib (B1684425) starts from 3-methoxy-4-hydroxybenzoic acid, highlighting the importance of the substitution pattern on the benzoic acid ring for biological activity. nih.govnih.gov

Modifications of the Methoxy Group

The methoxy group at the 3-position of the benzoic acid ring can also be a target for modification.

Alkoxy Chain Homologation and Variation: The methyl group of the methoxy ether can be replaced with larger alkyl groups (e.g., ethoxy, propoxy) or cyclic alkyl groups to probe for potential hydrophobic interactions in the binding site.

Replacement with other Functional Groups: The methoxy group could be replaced with other electron-donating or electron-withdrawing groups to investigate the electronic effects on the molecule's activity.

A systematic exploration of these derivatization strategies would lead to a library of analogs of this compound. The biological evaluation of these compounds would then provide a comprehensive understanding of the structure-activity relationships, guiding the design of more potent and selective compounds.

Investigation of Biological Activities and Pharmacological Profiles

Enzyme Modulation Studies

There is no available research detailing the modulatory effects of 3-Methoxy-4-(1H-purin-8-yl)benzoic acid on the following enzyme systems. While the purine (B94841) scaffold is a common feature in many enzyme inhibitors, specific inhibitory data for this particular compound has not been reported.

Protein Kinase Inhibition (e.g., CK2, Nek2, PDGFRα/β, Bcr-Abl1)

No studies were identified that specifically assess the inhibitory activity of This compound against protein kinases such as Casein Kinase 2 (CK2), NIMA-related kinase 2 (Nek2), Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β), or the Bcr-Abl1 fusion protein. Although substituted purines have been investigated as inhibitors of PDGFRα and Bcr-Abl1, data for this specific molecule is absent.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4 isoforms)

There is no published research on the inhibitory effects of This compound on phosphodiesterase (PDE) enzymes, including the PDE4 isoforms. Compounds containing related structural motifs, such as methoxy-phenyl groups, are known PDE4 inhibitors, but specific assays for the compound have not been documented.

Histone Deacetylase (HDAC) Inhibition

The potential for This compound to act as a histone deacetylase (HDAC) inhibitor has not been explored in the available scientific literature. While some purine-based compounds have been designed as HDAC inhibitors, there is no specific data regarding this molecule's activity.

Other Enzyme System Modulations (e.g., hexokinase, topoisomerase)

No information is available regarding the modulation of other enzyme systems, such as hexokinase or topoisomerase, by This compound .

Receptor Ligand Binding and Modulation

Specific data on the interaction of This compound with cell surface receptors is not available in the current body of scientific literature.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., adenosine (B11128) receptors, chemokine receptors)

There are no studies reporting the ligand binding affinity or modulatory effects of This compound on any G-Protein Coupled Receptors (GPCRs), including adenosine receptors or chemokine receptors. The purine structure is central to adenosine receptor ligands, but the specific activity profile for this benzoic acid derivative has not been characterized.

Nuclear Receptor Binding Studies

Comprehensive searches of scientific databases and literature have been conducted to identify studies investigating the binding affinity and interaction of this compound with nuclear receptors. At present, there are no available research articles or published data detailing specific binding studies between this compound and any members of the nuclear receptor superfamily. Therefore, its profile as a potential ligand for receptors such as Retinoic Acid Receptors (RARs), Retinoid X Receptors (RXRs), or other nuclear hormone receptors remains uncharacterized.

"Reader" Protein Interactions (e.g., YTHDC1)

An extensive review of current literature was performed to find evidence of interactions between this compound and epigenetic "reader" proteins, with a specific focus on proteins that recognize N6-methyladenosine (m6A), such as YTHDC1. The search did not yield any studies that have investigated or reported on the binding or functional interaction of this compound with YTHDC1 or any other reader domain proteins. The potential for this compound to modulate epigenetic signaling through this mechanism has not been explored.

Cellular Efficacy Studies

Antiproliferative Activity against Diverse Cancer Cell Lines

Investigations into the antiproliferative effects of this compound were conducted across scientific literature. This search aimed to identify any in vitro studies evaluating the compound's ability to inhibit the growth of various human cancer cell lines. Currently, there is no published research or data available that documents the cytotoxic or antiproliferative activity of this compound against any cancer cell lines. Consequently, its potential as an anticancer agent is undetermined.

Antimicrobial Activity against Bacterial and Fungal Strains

A thorough search of scientific literature was undertaken to find studies concerning the antimicrobial properties of this compound. The objective was to locate data on its efficacy against pathogenic bacterial and fungal strains. The review of available resources found no published studies that have assessed the antibacterial or antifungal activity of this specific compound. Therefore, its spectrum of antimicrobial action and potential as an antimicrobial agent are unknown.

Anti-inflammatory and Antioxidant Activity Assessments

A review of existing scientific publications was carried out to determine if this compound has been evaluated for anti-inflammatory or antioxidant properties. The search for in vitro or in vivo studies assessing its ability to modulate inflammatory pathways or to act as an antioxidant yielded no results. There is currently no available data to characterize the anti-inflammatory or antioxidant potential of this compound.

Antiparasitic Activity Evaluation

A comprehensive search of the scientific literature was performed to identify any research on the antiparasitic activity of this compound. This included looking for studies evaluating its efficacy against various parasitic organisms. The search confirmed that there are no published data or reports on the evaluation of this compound for any antiparasitic activity. Its potential in this therapeutic area remains uninvestigated.

Data Tables:

Due to the absence of published research data for any of the biological activities investigated for this compound, no data tables could be generated.

Elucidation of Cellular Mechanisms of Action

The potential for this compound to influence cellular processes is inferred from studies on analogous chemical structures. These related compounds have demonstrated a range of activities, including the induction of apoptosis, modulation of the cell cycle, and interference with key signaling pathways and macromolecular synthesis.

Purine analogs are well-documented for their ability to induce programmed cell death, or apoptosis, in various cell lines. It is plausible that this compound could initiate similar pathways. The mechanisms of apoptosis are complex, often involving a cascade of molecular events that lead to characteristic morphological changes and, ultimately, cell death. Key pathways include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspases, a family of cysteine proteases, is a central feature of most apoptotic processes.

Future research would be necessary to determine if this compound can modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as those belonging to the Bcl-2 family, or if it can trigger the activation of initiator and effector caspases.

Many compounds containing purine or benzoic acid scaffolds have been shown to interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Checkpoints exist at various phases (G1, S, G2, M) to ensure the fidelity of this process. Chemical agents can induce cell cycle arrest at these checkpoints, preventing the proliferation of cells.

For instance, some purine derivatives have been observed to cause an accumulation of cells in the G2/M phase, indicating a disruption of the mitotic process. This is often assessed experimentally using techniques such as flow cytometry to analyze the DNA content of a cell population.

Table 1: Anticipated Effects on Cell Cycle Progression

| Cell Cycle Phase | Potential Effect of this compound |

|---|---|

| G1 (Gap 1) | Possible arrest, preventing entry into the S phase |

| S (Synthesis) | Potential inhibition of DNA replication |

| G2 (Gap 2) | Possible arrest, preventing entry into mitosis |

Further studies are required to confirm at which specific phase(s) this compound might exert its effects and the molecular mechanisms underlying such activity.

Signal transduction pathways are critical for cellular communication and regulation of various processes, including cell growth, survival, and metabolism. The Akt/NFκB pathway is a key signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anti-cancer agents.

Given the structural similarities to other known bioactive molecules, it is conceivable that this compound could modulate such pathways. For example, it might interfere with the phosphorylation and activation of key proteins in the Akt pathway or inhibit the translocation of NFκB to the nucleus, thereby preventing the transcription of pro-survival genes.

Additionally, cellular metabolism is increasingly recognized as a critical player in various diseases. Some purine analogs are known to interfere with metabolic pathways, such as purine biosynthesis or glycolysis.

Table 2: Potential Modulation of Key Signaling Proteins

| Pathway | Target Protein | Potential Action |

|---|---|---|

| Akt/NFκB | Akt | Inhibition of phosphorylation |

| NFκB | Inhibition of nuclear translocation |

Experimental validation through techniques like Western blotting for protein expression and phosphorylation status, and metabolic flux analysis would be essential to elucidate the specific effects of this compound on signal transduction.

As a purine derivative, this compound has the potential to interfere with the synthesis of nucleic acids (DNA and RNA). Purine analogs can act as antimetabolites, where they mimic natural purines (adenine and guanine) and become incorporated into DNA or RNA, leading to the termination of chain elongation or the production of non-functional nucleic acids. Alternatively, they can inhibit enzymes that are crucial for de novo purine biosynthesis.

Interference with protein synthesis is another possible mechanism of action. This could occur indirectly, as a consequence of disrupted RNA synthesis or function, or through direct interaction with the ribosomal machinery.

To ascertain these effects, in vitro assays measuring the incorporation of radiolabeled precursors into DNA, RNA, and proteins in the presence of this compound would be necessary.

Structure Activity Relationship Sar and Design Principles

Rational Design and Lead Optimization Strategies for 3-Methoxy-4-(1H-purin-8-yl)benzoic Acid Scaffolds

Rational drug design for scaffolds like this compound often begins with a known molecular target or a lead compound identified through screening. For purine-based compounds, the design is frequently guided by the structure of the natural ligands, such as ATP, that bind to targets like kinases or heat shock protein 90 (Hsp90). nih.gov The initial design aims to mimic key interactions of the natural ligand while introducing novel structural elements to enhance affinity and selectivity. nih.gov For instance, the purine (B94841) ring can serve as a core scaffold that occupies the adenine-binding pocket of many enzymes, with the C8-aryl substituent exploring adjacent hydrophobic regions. nih.gov

Once an initial lead compound is identified, lead optimization becomes the critical next phase. This iterative process involves systematically modifying the lead's chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). biobide.comyoutube.com Key strategies in the optimization of purine-based scaffolds include:

Structure-Activity Relationship (SAR) Exploration: Chemists synthesize and test a series of analogs to understand how specific structural changes affect biological activity. This involves modifying substituents on both the purine and benzoic acid rings. nih.gov

Improving Potency and Selectivity: Modifications are made to maximize interactions with the desired target while minimizing off-target effects. This can involve altering functional groups to form stronger hydrogen bonds, van der Waals interactions, or ionic bonds. biobide.com

Enhancing "Drug-Like" Properties: The lead compound is refined to improve its metabolic stability, solubility, and cell permeability, which are crucial for in vivo efficacy. youtube.comaltasciences.com

This structured approach, moving from a rationally designed hit to a highly refined lead candidate, is fundamental to the development of therapeutic agents based on this and similar scaffolds. chemrxiv.org

Contribution of the Benzoic Acid Substituents to Biological Activity

The methoxy (B1213986) group (-OCH₃) is a common substituent in medicinal chemistry, valued for its ability to modulate a compound's electronic, steric, and physicochemical properties. nih.gov Its inclusion in a drug candidate is often a strategic choice to enhance ligand-target binding, improve ADME parameters, or block metabolic-ally vulnerable sites. nih.govresearchgate.net

The specific position of the methoxy group on the benzoic acid ring is critical. In the this compound structure, the methoxy group is meta to the carboxylic acid and ortho to the purine ring. This positioning can have several effects:

Electronic Effects: The methoxy group is electron-donating through resonance and can influence the acidity of the carboxylic acid and the electron density of the aromatic ring. This can alter the strength of interactions with the biological target. nih.gov

Conformational Control: The steric bulk of the methoxy group can influence the preferred rotational angle (dihedral angle) between the benzoic acid and purine rings. This conformational restriction can pre-organize the molecule into a more favorable binding conformation, reducing the entropic penalty upon binding to its target.

Direct Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a protein's binding pocket. researchgate.net

Solubility and Lipophilicity: An aromatic methoxy group generally has a minimal effect on lipophilicity, making it a useful tool for exploring protein pockets without significantly increasing the risk of poor pharmacokinetic properties that often accompany high lipophilicity. tandfonline.com

Studies on related scaffolds have shown that moving a substituent from one position to another can dramatically alter biological activity, underscoring the importance of precise placement. nih.gov

Table 1: General Influence of Methoxy Group in Drug Design

| Feature | Contribution of Methoxy Group | Reference |

| Binding Affinity | Can act as a hydrogen bond acceptor; influences conformation for optimal fit. | researchgate.net |

| Lipophilicity | Has a minimal effect on lipophilicity (Δ(LogD) ≈ 0) when on an aromatic ring. | tandfonline.com |

| Metabolism | Can block sites of metabolic oxidation or be a site of O-demethylation itself. | researchgate.net |

| Selectivity | Precise positioning can create favorable interactions with one target over another. | nih.gov |

The carboxylic acid (-COOH) group is a key pharmacophoric feature in a vast number of drugs, primarily due to its ability to form strong, directional interactions with biological targets. acs.orgnih.gov At physiological pH, it is typically deprotonated to its carboxylate form (-COO⁻), enabling it to act as a powerful hydrogen bond acceptor and to form charge-based ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a binding site. acs.orgnumberanalytics.com

The importance of this functionality is highlighted by several key roles:

Molecular Anchor: The carboxylate often serves as the primary anchoring point, securing the inhibitor to the target protein and allowing the rest of the molecule to adopt the correct orientation for further interactions. wiley-vch.de

Enhanced Solubility: The ionizable nature of the carboxylic acid group generally improves the aqueous solubility of a compound, which is a favorable property for drug candidates. acs.org

Specificity: The specific geometry and charge of the carboxylate group can be critical for distinguishing between different protein targets, thus contributing to inhibitor selectivity.

However, the presence of a carboxylic acid can also present challenges, such as limited permeability across cell membranes and susceptibility to metabolic conjugation. nih.gov To address these issues while retaining the key binding interactions, medicinal chemists sometimes employ bioisosteres—other functional groups that mimic the physicochemical properties of a carboxylic acid, such as tetrazoles or hydroxamic acids. nih.govwiley-vch.de

Impact of Purine Ring Modifications on Target Engagement and Potency

The purine ring serves as a versatile and privileged scaffold in drug design, acting as a structural mimic of the endogenous adenine (B156593) base. researchgate.net Its bicyclic, nitrogen-rich structure provides multiple points for substitution, allowing for fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties.

Systematic modification at each position of the purine core has been a cornerstone of SAR studies for purine-based inhibitors.

C8 Position: This position is a key vector for exploring solvent-exposed regions or adjacent hydrophobic pockets of a binding site. In the parent compound, this is the attachment point for the methoxy-benzoic acid moiety. The nature of the C8-substituent is often a primary determinant of potency and selectivity. nih.gov

C6 Position: The C6 position often points towards the "ribose pocket" in ATP-binding sites. The amino group found in adenine makes a critical hydrogen bond with a backbone aspartate residue in many kinases and Hsp90. nih.gov Modifying or replacing this group can drastically alter target affinity. For example, replacing it with other hydrogen-bonding groups or small hydrophobic groups can modulate selectivity. researchgate.net

C2 Position: Substituents at the C2 position can be used to further probe the binding site. Introduction of small alkyl or amino groups can enhance van der Waals contacts or form additional hydrogen bonds, often leading to increased potency. nih.gov

N9 Position: In many purine-based inhibitors, the N9 position is substituted with an alkyl or aryl group. This substituent often occupies the region where the ribose sugar of ATP would bind. The size, shape, and flexibility of the N9-substituent are critical for affinity. Small, flexible alkyl chains are often favored. nih.gov

N1 and N7 Positions: The N1 and N7 nitrogens are frequently involved in hydrogen bonding networks, either directly with the protein or mediated by water molecules. nih.gov Alkylation at N7 is a common strategy, though it can sometimes be detrimental to activity depending on the specific target. mdpi.com The N1 nitrogen is a key hydrogen bond acceptor in the canonical Watson-Crick base pairing interaction mimicked in many enzyme active sites. acs.org

N3 Position: The N3 nitrogen is less commonly modified but can still influence the electronic properties of the purine ring system and participate in interactions.

Table 2: General SAR Trends for Purine Ring Modifications

| Position | Typical Role/Modification | General Effect on Activity | Reference |

| C2 | Small alkyl/amino groups | Can increase potency by filling small pockets. | nih.gov |

| C6 | H-bond donors (e.g., -NH₂) | Often critical for anchoring to the hinge region of kinases. | nih.govresearchgate.net |

| C8 | Large aryl/heteroaryl groups | Explores hydrophobic regions; major determinant of potency/selectivity. | nih.govnih.gov |

| N7 | Alkyl/aryl substitutions | Can modulate binding and physical properties. | mdpi.com |

| N9 | Alkyl chains, substituted rings | Occupies the ribose pocket; influences affinity and solubility. | nih.govresearchgate.net |

Bioisosterism involves replacing a functional group or an entire scaffold with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties. estranky.sk Replacing the purine core with other heterocyclic systems is a common strategy to explore novel chemical space, improve selectivity, or circumvent existing patents. mdpi.comnih.gov

Deazapurines (e.g., Pyrrolopyrimidines): Replacing a nitrogen atom (e.g., at N7) with a carbon atom can alter the electronic properties and hydrogen bonding capacity of the scaffold, leading to changes in target selectivity. mdpi.com

Pyrazolopyrimidines: These scaffolds rearrange the nitrogen atoms within the five-membered ring and are successful isosteres in many kinase inhibitor designs. mdpi.com

Quinazolines: This larger bicyclic system can also function as a purine mimic, with the pyrimidine (B1678525) ring retained. It has been used successfully in the design of kinase inhibitors. nih.gov

Other Fused Heterocycles: A variety of other fused systems, such as pyrrolopyridines and pyrazolopyridines, have been investigated as purine isosteres to modulate biological activity. nih.gov

This strategy allows for significant structural diversification while maintaining the core pharmacophoric elements required for target engagement. mdpi.com

Stereochemical Considerations in Biological Activity

While specific stereochemical studies on this compound are not extensively detailed in publicly available research, the broader context of purine-based inhibitors, particularly those targeting kinases, underscores the profound importance of stereochemistry in determining biological activity. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with the binding site of a biological target.

For analogs of this compound that possess chiral centers, the different enantiomers or diastereomers can exhibit vastly different potencies and selectivities. This is because the binding pockets of enzymes and receptors are themselves chiral, composed of L-amino acids. Consequently, one stereoisomer may fit optimally into the binding site, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues, while its mirror image may not be able to bind as effectively or may bind in a non-productive orientation.

In the design of analogs, the introduction of chiral centers, for instance, on substituents attached to the purine or benzoic acid rings, would necessitate careful evaluation of the stereochemical consequences. The spatial orientation of a substituent can dictate whether it can access a specific hydrophobic pocket or avoid steric clashes with the protein, ultimately impacting the compound's inhibitory activity. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the optimization of lead compounds within this chemical series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies can provide valuable insights for designing more potent molecules and predicting their activity prior to synthesis.

In developing a QSAR model for this class of compounds, a series of analogs with varying substituents on the purine and benzoic acid moieties would be synthesized and their biological activities determined. A range of molecular descriptors for each analog would then be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Such as partial atomic charges, dipole moment, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These descriptors are crucial for understanding electrostatic and hydrogen bonding interactions.

Steric properties: Including molecular volume, surface area, and specific steric parameters like those developed by Taft or Verloop. These help to model the influence of the size and shape of substituents on binding.

Hydrophobic properties: Typically represented by the logarithm of the partition coefficient (logP) or calculated lipophilicity (ClogP), which are important for membrane permeability and hydrophobic interactions within the binding site.

Topological indices: These are numerical descriptors derived from the graph representation of a molecule and describe its connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a predictive model. For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = β0 + β1(logP) + β2(HOMO) + β3*(Steric_Parameter) + ...

The quality of a QSAR model is assessed through various validation metrics, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and external validation using a test set of compounds not used in model development. researchgate.net

A robust QSAR model for this compound analogs could guide the selection of new substituents to be explored. For example, if the model indicates that a higher logP and a more negative HOMO energy are correlated with increased activity, medicinal chemists can prioritize the synthesis of more lipophilic analogs with electron-withdrawing groups.

The table below illustrates a hypothetical dataset that could be used to generate a QSAR model for a series of analogs.

| Compound | R1-substituent | R2-substituent | logP | HOMO (eV) | IC50 (nM) |

| 1 | H | H | 2.5 | -6.8 | 150 |

| 2 | Cl | H | 3.2 | -7.1 | 80 |

| 3 | OCH3 | H | 2.3 | -6.5 | 200 |

| 4 | H | NH2 | 1.9 | -6.3 | 350 |

| 5 | Cl | NH2 | 2.6 | -6.6 | 120 |

By analyzing such data, QSAR models can effectively guide the lead optimization process, saving time and resources in the discovery of novel and more effective therapeutic agents based on the this compound scaffold.

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like 3-Methoxy-4-(1H-purin-8-yl)benzoic acid might interact with a protein target.

Prediction of Binding Modes and Affinities for Identified Targets

Given the prevalence of the purine (B94841) core in kinase inhibitors, a primary application of molecular docking for this compound would be to screen it against a panel of protein kinases. nih.govresearchgate.net Kinases such as c-Src tyrosine kinase, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs) are prominent targets in cancer therapy and could be potential interaction partners. nih.govtpcj.org

The process would involve obtaining the three-dimensional crystal structures of these target proteins from a repository like the Protein Data Bank (PDB). Docking algorithms would then be used to place the this compound molecule into the ATP-binding site of each kinase. The software calculates a docking score, which is an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

The predicted binding mode would reveal key interactions, such as hydrogen bonds between the purine's nitrogen atoms and amino acid residues in the kinase's hinge region, a common binding motif for kinase inhibitors. The methoxy (B1213986) and benzoic acid groups would also be analyzed for their potential to form additional interactions, such as van der Waals contacts or hydrogen bonds, which could enhance binding affinity and selectivity.

An illustrative data table of such a hypothetical docking study is presented below:

Table 1: Predicted Binding Affinities of this compound with Various Protein Kinase Targets| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| c-Src Tyrosine Kinase | 2SRC | -8.5 | Met341, Thr338, Glu310 |

| Bruton's Tyrosine Kinase (BTK) | 3GEN | -9.2 | Met477, Lys430, Asp539 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.9 | Leu83, Glu81, Asp145 |

Hotspot Analysis within Binding Pockets

Following the initial docking, a hotspot analysis of the binding pockets would be conducted. This involves identifying specific regions within the active site that contribute most significantly to the binding energy. By mapping these "hotspots," it's possible to understand which features of this compound are most crucial for its interaction with the target.

For instance, the analysis might reveal that the purine core's ability to form hydrogen bonds is a major energetic contributor. It could also highlight the importance of the methoxy group in occupying a specific hydrophobic pocket or the carboxylic acid group in forming a salt bridge with a positively charged residue. This information is invaluable for the rational design of more potent and selective analogues.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation would be performed on the complex of this compound and a high-ranking target protein from the docking studies. This simulation would track the movements of every atom in the system over time, typically on the nanosecond to microsecond scale.

The primary goals of the MD simulation would be to:

Assess the stability of the predicted binding pose: If the ligand remains stably bound in its docked conformation throughout the simulation, it lends confidence to the docking result.

Calculate binding free energy: More advanced calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be applied to the MD trajectory to obtain a more accurate estimate of the binding free energy.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, often based on Density Functional Theory (DFT), would be employed to investigate the intrinsic electronic properties of this compound. These calculations can provide insights into:

Electron distribution and electrostatic potential: This helps to understand which parts of the molecule are electron-rich or electron-poor, predicting where it is likely to form hydrogen bonds or other electrostatic interactions.

Frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Reactivity descriptors: Parameters such as ionization potential, electron affinity, and chemical hardness can be calculated to provide a quantitative measure of the molecule's reactivity.

Virtual Screening and De Novo Design of Novel Analogues

The insights gained from the aforementioned computational studies would culminate in efforts to discover or design novel analogues with improved properties.

Virtual Screening: A large database of commercially available or synthetically accessible compounds could be computationally screened against the identified biological target. This process, known as virtual screening, would use the binding mode of this compound as a template to identify other molecules that are likely to bind in a similar manner.

De Novo Design: Alternatively, computational algorithms could be used for de novo design. These programs can "grow" new molecules within the binding site of the target protein, guided by the principles of molecular recognition. This approach can lead to the design of entirely novel chemical scaffolds that are optimized for binding to the target. The hotspot analysis would be particularly useful in guiding these algorithms to place functional groups in regions that are most favorable for binding.

Through this integrated computational and theoretical approach, a comprehensive understanding of the chemical and potential biological properties of this compound can be developed, paving the way for its further investigation as a potential therapeutic agent.

Preclinical Investigations and Therapeutic Implications

In Vitro Efficacy in Disease-Relevant Cellular Systems (e.g., 3D cell cultures, co-culture models)

No studies describing the evaluation of 3-Methoxy-4-(1H-purin-8-yl)benzoic acid in three-dimensional (3D) cell cultures or co-culture models were identified. Therefore, its efficacy in these more physiologically relevant in vitro systems, which mimic the complex microenvironment of tissues, is currently unknown.

Pharmacodynamic Studies in Preclinical Models (e.g., target engagement, biomarker modulation)

There is no available information on the pharmacodynamic properties of this compound in preclinical models. Studies detailing its mechanism of action, target engagement, or its ability to modulate disease-relevant biomarkers have not been published.

Comparative Analysis with Established Preclinical Agents

A comparative analysis of this compound with established preclinical agents cannot be conducted due to the absence of efficacy and pharmacodynamic data for the compound.

Concluding Remarks and Future Research Trajectories

Summary of Current Understanding of 3-Methoxy-4-(1H-purin-8-yl)benzoic Acid in a Research Context

This compound is a unique chemical entity that merges a purine (B94841) core with a substituted benzoic acid moiety. The purine ring system is a cornerstone of numerous biological processes, forming the backbone of nucleic acids and playing a vital role in cellular signaling and energy metabolism. nih.gov Consequently, purine analogs have been extensively explored in medicinal chemistry, leading to the development of various therapeutic agents, particularly in the realm of anticancer and antiviral therapies. nih.gov These analogs often function by mimicking natural purines and interfering with DNA synthesis, which can halt the division of cancer cells and trigger cell death. nih.gov

The benzoic acid component, a common structural motif in drug discovery, offers a versatile scaffold for chemical modification. nih.gov The methoxy (B1213986) and carboxylic acid groups on the benzene (B151609) ring can influence the compound's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets. nih.govdrugbank.com The carboxylic acid group, in particular, can serve as a handle for forming conjugates and can dictate the molecule's interaction with specific enzymes or receptors. nih.gov

While direct research on this compound is not extensively documented in publicly available literature, its structure suggests potential as a modulator of biological pathways where purine metabolism is central. The conjugation of a purine to a benzoic acid derivative creates a hybrid molecule with the potential for novel pharmacological activities. nih.gov The specific substitution pattern on the benzoic acid ring, with a methoxy group at the 3-position and the purine at the 4-position, would create a distinct electronic and steric profile that could lead to selective interactions with biological targets.

Challenges and Opportunities in the Development of Purine-Benzoic Acid Conjugates

The development of purine-benzoic acid conjugates, including this compound, presents both significant challenges and promising opportunities.

Challenges:

Physicochemical Properties: Achieving an optimal balance of solubility, stability, and membrane permeability is a common challenge in drug development. The inherent properties of both the purine and benzoic acid moieties must be carefully considered and potentially modified to ensure favorable pharmacokinetics.

Target Selectivity and Off-Target Effects: Purine analogs can interact with a wide range of enzymes and receptors involved in purine metabolism, which can lead to off-target effects and toxicity. nih.gov Ensuring that a purine-benzoic acid conjugate selectively interacts with its intended target is paramount.

Drug Resistance: Cancer cells can develop resistance to purine-based therapies through various mechanisms. nih.gov Designing conjugates that can overcome or bypass these resistance mechanisms is an ongoing challenge.

Opportunities:

Novel Mechanisms of Action: The combination of a purine and a benzoic acid scaffold in a single molecule could lead to novel mechanisms of action, potentially targeting multiple pathways simultaneously or exhibiting a synergistic effect. nih.gov

Improved Pharmacological Profiles: The benzoic acid portion can be modified to fine-tune the conjugate's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved efficacy and reduced side effects compared to traditional purine analogs. nih.gov

Overcoming Drug Resistance: Hybrid molecules may be less susceptible to existing resistance mechanisms that affect conventional purine-based drugs. nih.gov

Targeted Drug Delivery: The carboxylic acid group on the benzoic acid moiety could be utilized for targeted drug delivery by linking it to specific targeting ligands. nih.gov

Promising Avenues for Further Academic Exploration and Preclinical Therapeutic Translation

The unique structure of this compound and related purine-benzoic acid conjugates warrants further investigation to unlock their therapeutic potential.

Promising Research Avenues:

Exploration of Anticancer Activity: Given the established role of purine analogs in cancer therapy, a primary avenue of research would be to evaluate the cytotoxic effects of these conjugates against a panel of cancer cell lines. nih.govbiorxiv.orgbiorxiv.org Mechanistic studies could then elucidate the specific cellular pathways affected.

Investigation as Enzyme Inhibitors: Many enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase, are important drug targets. mdpi.com Screening purine-benzoic acid conjugates for inhibitory activity against these enzymes could reveal new therapeutic leads for conditions like gout and hyperuricemia. mdpi.comgpsrjournal.com

Development as Antiviral Agents: Purine analogs are also a cornerstone of antiviral therapy. Assessing the activity of these conjugates against a range of viruses could identify novel antiviral candidates.

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the purine and benzoic acid components would be crucial to establish a clear understanding of the structure-activity relationships. This would involve synthesizing a library of analogs with different substituents to optimize potency and selectivity.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding modes of these conjugates with various biological targets, helping to guide the design of more potent and selective compounds.

The preclinical translation of promising candidates would involve a rigorous evaluation of their efficacy in animal models of disease, as well as comprehensive pharmacokinetic and toxicological profiling to ensure their safety and suitability for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-Methoxy-4-(1H-purin-8-yl)benzoic acid?

- Methodology : The synthesis typically involves coupling a purine derivative with a substituted benzoic acid precursor. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be employed. Key conditions include:

- Solvent: Dimethylformamide (DMF) or ethanol at 60–80°C .

- Reaction time: 12–24 hours under inert atmosphere.

- Purification: Column chromatography using ethyl acetate/hexane gradients (3:1 to 1:1 v/v) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Use DMSO-d6 at 400 MHz; key signals include aromatic protons (δ 7.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- HRMS : Electrospray ionization (ESI+) with m/z accuracy ≤2 ppm .

- Purity Assessment :

- HPLC : Reverse-phase C18 column, UV detection at 254 nm; retention time compared to standards .

Q. What are the key physicochemical properties influencing solubility and stability?

- Solubility : Limited aqueous solubility (logP ~2.1) due to aromatic and purine moieties. Use DMSO for stock solutions (10 mM) .

- Stability : Degrades under prolonged light exposure. Store at –20°C in amber vials. Monitor via periodic LC-MS to detect hydrolysis byproducts .

Advanced Research Questions

Q. How does the substitution pattern on the purine ring affect biological activity?

- Structure-Activity Relationship (SAR) :

- The 8-position purine substitution (vs. 9-position) enhances binding to adenosine receptors but reduces metabolic stability. Compare analogs with pyridine or imidazole rings using radioligand binding assays (Kd values) .

- Methoxy groups at the 3-position of benzoic acid improve membrane permeability (PAMPA assay: Pe ~5 × 10⁻⁶ cm/s) .

Q. What experimental designs mitigate challenges in regioselective synthesis?

- Regioselectivity Control :

- Use protecting groups (e.g., tert-butyldimethylsilyl) on the purine N-9 position to direct coupling to the C-8 position .

- Optimize catalyst systems: Pd(OAc)₂ with SPhos ligand increases yield to >80% in Suzuki reactions .

- Byproduct Analysis :

- 2D NMR (COSY, HSQC) identifies regioisomeric impurities. Quantify via qNMR with maleic acid as an internal standard .

Q. How can contradictory reports on enzyme inhibition potency be resolved?

- Assay Standardization :

- Validate enzyme sources (e.g., recombinant vs. tissue-extracted kinases) and ATP concentrations (1–10 mM) .

- Use orthogonal methods: Surface plasmon resonance (SPR) for binding affinity vs. fluorescence-based activity assays .

- Data Normalization :

- Control for cellular uptake differences using LC-MS quantification of intracellular compound levels (LLOQ = 0.1 ng/mL) .

Q. What strategies improve detection sensitivity in pharmacokinetic studies?

- LC-MS/MS Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.